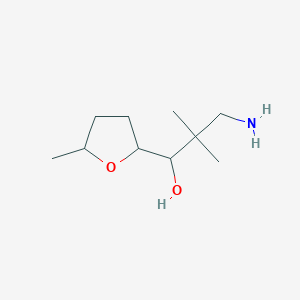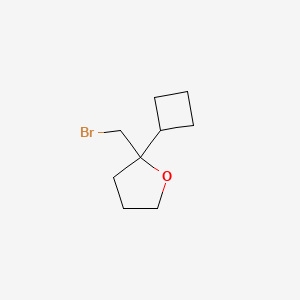
2-(Bromomethyl)-2-cyclobutyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-cyclobutyloxolane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclobutyloxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-cyclobutyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a flow reactor. This method ensures better control over reaction parameters and improves yield and purity of the product .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-2-cyclobutyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
2-(Bromomethyl)-2-cyclobutyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(Bromomethyl)-2-cyclobutyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound suitable for various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
類似化合物との比較
2-(Bromomethyl)-1,3-dioxolane: Similar in structure but with a different ring system.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but with an acrylate moiety.
Bromomethylcyclopropane: Similar in having a bromomethyl group but with a cyclopropane ring
Uniqueness: 2-(Bromomethyl)-2-cyclobutyloxolane is unique due to its cyclobutyloxolane ring, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C9H15BrO |
|---|---|
分子量 |
219.12 g/mol |
IUPAC名 |
2-(bromomethyl)-2-cyclobutyloxolane |
InChI |
InChI=1S/C9H15BrO/c10-7-9(5-2-6-11-9)8-3-1-4-8/h8H,1-7H2 |
InChIキー |
VQLXXHZHMFRTNT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2(CCCO2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


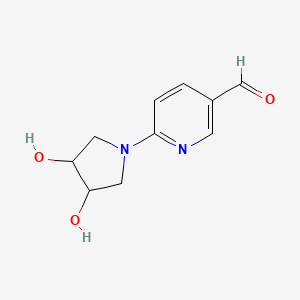
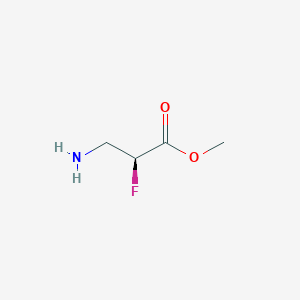
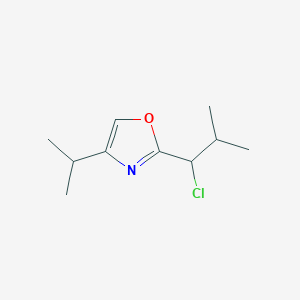
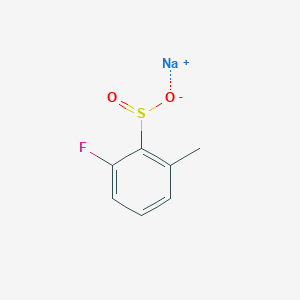
![3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)

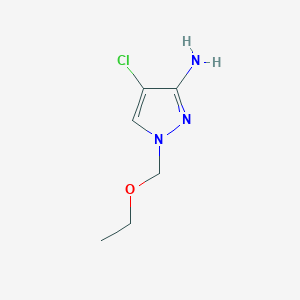
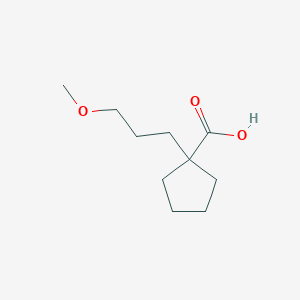
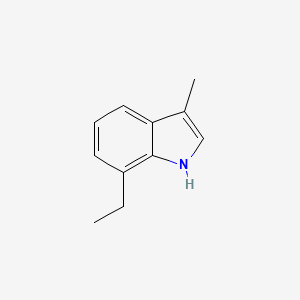
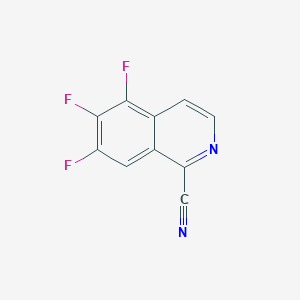
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
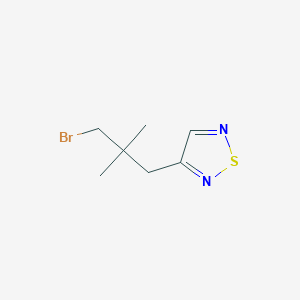
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
